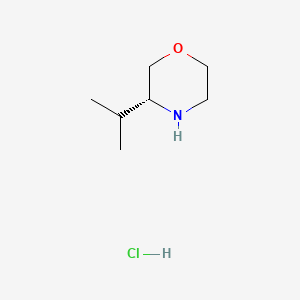

(R)-3-isopropylmorpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-propan-2-ylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)7-5-9-4-3-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMXNDMRPNTHNP-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227917-52-3 | |

| Record name | (3R)-3-(propan-2-yl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties, Synthesis, and Application of (R)-3-Isopropylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Isopropylmorpholine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. As a substituted morpholine, it combines the favorable physicochemical properties of the morpholine scaffold—such as improved aqueous solubility and metabolic stability—with a stereodefined center, making it a valuable intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core properties, details a robust synthetic pathway from a readily available chiral precursor, outlines rigorous analytical methodologies for its characterization, and discusses its application in drug discovery.

Introduction: The Role of Chiral Morpholines in Medicinal Chemistry

The morpholine ring is a privileged scaffold in modern drug design. Its incorporation into a molecule can enhance desirable pharmacokinetic properties, including increased polarity, improved solubility, and favorable metabolic profiles. When a stereocenter is introduced, as in the case of 3-substituted morpholines, it allows for precise three-dimensional interactions with biological targets, which is critical for potency and selectivity. This compound serves as a key chiral intermediate, providing a robust platform for the construction of more complex molecular architectures. Its utility is exemplified in the synthesis of innovative therapeutic agents, such as inhibitors of phosphoinositide 3-kinase (PI3K), which are under investigation for various oncology indications.

Physicochemical Properties

This compound is typically a colorless or white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (R)-3-Isopropylmorpholine and its Hydrochloride Salt

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| Molecular Formula | C₇H₁₆ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| Appearance | Colorless or white crystalline powder | [1] |

| Melting Point (°C) | -43 (for free base) | [2] |

| Boiling Point (°C) | 188 (for free base) | [2] |

| Density (g/mL) | 0.884 (for free base) | [2] |

| CAS Number | 160429-93-4 | - |

Enantioselective Synthesis

The most logical and efficient synthetic route to this compound begins with the commercially available and enantiopure amino alcohol, (R)-(-)-2-amino-3-methyl-1-butanol, commonly known as (R)-valinol. The synthesis proceeds via a two-step sequence involving N-alkylation followed by an intramolecular cyclization.

Causality in Synthetic Strategy

The choice of (R)-valinol as the starting material is strategic as it directly installs the desired (R)-stereochemistry at the C3 position of the future morpholine ring. The synthetic sequence is designed to first build the open-chain precursor containing all necessary atoms for the ring system, followed by a reliable ring-closing reaction.

-

Step 1: N-Alkylation. The primary amine of (R)-valinol is alkylated with a 2-haloethanol derivative, typically 2-(2-bromoethoxy)tetrahydro-2H-pyran. The tetrahydropyranyl (THP) group serves as a protecting group for the hydroxyl moiety of the haloethanol, preventing self-condensation and other side reactions. This step forms the key N-(2'-hydroxyethyl) substituted amino alcohol precursor.

-

Step 2: Deprotection and Intramolecular Cyclization. The THP protecting group is removed under acidic conditions. The resulting diol is then subjected to an intramolecular cyclization. A common method to effect this ring closure is by treatment with a reagent like thionyl chloride (SOCl₂), which converts the hydroxyl groups into good leaving groups, facilitating a double Sₙ2 reaction to form the morpholine ring.

-

Step 3: Hydrochloride Salt Formation. The final free base, (R)-3-isopropylmorpholine, is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent, such as diethyl ether or isopropanol. This increases the compound's stability and crystallinity, making it easier to handle and purify.

Synthetic Workflow Diagram

Caption: Synthetic workflow for (R)-3-isopropylmorpholine HCl.

Detailed Experimental Protocol (Representative)

This protocol is a representative synthesis based on established chemical principles for forming substituted morpholines from amino alcohols. Optimization may be required.

Step 1: Synthesis of (R)-2-((2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)amino)-3-methylbutan-1-ol

-

To a stirred solution of (R)-valinol (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.5 eq).

-

Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of (R)-3-isopropylmorpholine

-

Dissolve the product from Step 1 in methanol and add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction at room temperature and monitor by TLC for the removal of the THP group.

-

Once deprotection is complete, neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Concentrate the organic extracts and dissolve the residue in dichloromethane.

-

Cool the solution to 0 °C and add thionyl chloride (2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux until cyclization is complete (monitor by TLC or GC-MS).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

Step 3: Formation of this compound

-

Dissolve the crude (R)-3-isopropylmorpholine in anhydrous diethyl ether.

-

Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

-

A white precipitate will form. Continue addition until the solution becomes acidic.

-

Stir the slurry for 30 minutes at 0 °C.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are primary tools for structural elucidation.

-

¹H NMR: The spectrum will show characteristic signals for the isopropyl group (a doublet for the methyl groups and a multiplet for the CH group), as well as multiplets for the morpholine ring protons. The protons adjacent to the oxygen (C2 and C6) will appear downfield compared to those adjacent to the nitrogen (C5). The proton at the chiral center (C3) will also have a distinct chemical shift.

-

¹³C NMR: The spectrum will display seven distinct carbon signals corresponding to the molecular structure. The chemical shifts will be consistent with the expected values for a substituted morpholine ring.

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity, a chiral HPLC method is required.

-

Column Selection: A chiral stationary phase (CSP) is necessary. Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H) are often effective for separating enantiomers of chiral amines.

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Validation: The method must be validated by running a sample of the racemic compound to establish the retention times of both the (R) and (S) enantiomers, ensuring baseline separation. The sample of the synthesized this compound should show a single major peak corresponding to the (R)-enantiomer.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of complex APIs. Its primary role is to introduce a specific chiral morpholine moiety into a target molecule.

Case Study: Intermediate in PI3K Inhibitor Synthesis

This compound has been utilized as a key building block in the synthesis of potent and selective phosphoinositide 3-kinase (PI3K) inhibitors. The morpholine nitrogen acts as a nucleophile, displacing a leaving group on a heterocyclic core (e.g., a substituted pyrimidine or purine), while the (R)-isopropyl group occupies a specific binding pocket in the enzyme's active site, contributing to the overall potency and selectivity of the final drug candidate.

Caption: Role as a key building block in API synthesis.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions.

-

Safety: It may be irritating to the eyes and skin.[2] Inhalation or ingestion should be avoided.

-

Handling: Use in a well-ventilated area and wear personal protective equipment (PPE), including gloves and safety goggles.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.

Conclusion

This compound is a specialized yet crucial chiral building block for modern pharmaceutical development. Its synthesis from (R)-valinol provides a reliable route to an enantiomerically pure intermediate. The strategic incorporation of this moiety can significantly enhance the pharmacological profile of drug candidates. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application in the discovery and development of next-generation therapeutics.

References

-

(3R)-3-isopropylmorpholine - Introduction. (2024). ChemBK. [Link]

- SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. (n.d.). Savina, L.I., & Sokolov, A.A. Retrieved from a relevant scientific journal source.

-

This compound - Introduction. (2024). ChemBK. [Link]

-

Enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. (n.d.). National Institutes of Health. [Link]

-

Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

-

Water solubility - Registration Dossier. (n.d.). ECHA. [Link]

-

((3R)-morpholin-3-yl)methanol hydrochloride. (n.d.). PubChem. [Link]

- A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. (2016).

-

Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023). MDPI. [Link]

-

Isolation and Identification of an Unusual Impurity in an Intermediate of Rimadyl® (Carprofen). (n.d.). ResearchGate. [Link]

-

Reaction mass of 2,2,3,3,5,5,6,6-octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine and 2,2,3,3,5,. (n.d.). LabAnalysis. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (R)-3-isopropylmorpholine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing enantiomerically pure (R)-3-isopropylmorpholine hydrochloride. This chiral morpholine derivative is a valuable building block in medicinal chemistry, and its stereocontrolled synthesis is of significant interest to researchers and professionals in drug development. This document details a robust and scientifically sound synthetic approach, starting from the chiral precursor (R)-valinol. Each step of the synthesis is meticulously described, including the rationale behind the choice of reagents and reaction conditions, to ensure a reproducible and efficient process. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important chiral intermediate.

Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. The introduction of a chiral center, as in (R)-3-isopropylmorpholine, allows for stereospecific interactions with biological targets, which can lead to improved efficacy and reduced side effects. The isopropyl group at the 3-position provides a specific steric and electronic profile that can be crucial for molecular recognition by enzymes and receptors. Consequently, the development of reliable and scalable synthetic routes to enantiomerically pure this compound is a critical endeavor in the synthesis of novel therapeutics.

This guide will focus on a stereoselective synthesis starting from a readily available chiral precursor, (R)-valinol. This approach ensures the desired stereochemistry is established at the outset, avoiding the need for challenging chiral separations or asymmetric synthesis steps later in the sequence.

Strategic Overview of the Synthesis

The synthesis of this compound can be logically divided into three main stages:

-

Stage 1: Preparation of the N-Protected Amino Alcohol. The synthesis commences with the protection of the amine functionality of (R)-valinol to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

-

Stage 2: Morpholine Ring Formation. This stage involves the N-alkylation of the protected amino alcohol with a suitable two-carbon electrophile, followed by intramolecular cyclization to form the morpholine ring. This is a critical step where the careful selection of reagents and conditions is paramount to ensure high yields and prevent side reactions.

-

Stage 3: Deprotection and Salt Formation. The final stage involves the removal of the Boc protecting group and the subsequent formation of the hydrochloride salt to yield the stable and crystalline target compound.

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of N-Boc-(R)-valinol

The initial step involves the protection of the primary amine of (R)-valinol. The tert-butyloxycarbonyl (Boc) group is selected for its robustness and ease of removal.

Protocol:

-

Dissolution: (R)-valinol is dissolved in a suitable solvent, typically a mixture of water and a polar aprotic solvent like tetrahydrofuran (THF) or dioxane.

-

Basification: A base, such as sodium bicarbonate or sodium hydroxide, is added to the solution to deprotonate the amino group, rendering it nucleophilic.

-

Boc-Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The deprotonated amine attacks one of the carbonyl carbons of the Boc-anhydride.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Purification: The reaction mixture is then worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield N-Boc-(R)-valinol, which can often be used in the next step without further purification.

Causality and Expertise: The use of a biphasic solvent system facilitates the reaction between the water-soluble amino alcohol and the organic-soluble Boc-anhydride. The choice of a mild base like sodium bicarbonate is crucial to avoid side reactions such as the formation of N,N-di-Boc protected products.

Stage 2: Morpholine Ring Formation

This stage is the core of the synthesis, involving the construction of the morpholine ring. A two-step approach is generally favored for its reliability and control.

The protected (R)-valinol is N-alkylated with a suitable two-carbon unit bearing a hydroxyl group.

Protocol:

-

Deprotonation: N-Boc-(R)-valinol is dissolved in a polar aprotic solvent like THF or DMF, and a strong base such as sodium hydride (NaH) is added to deprotonate the secondary amine.

-

Electrophile Addition: A 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, is added to the reaction mixture. The resulting alkoxide undergoes an SN2 reaction with the haloethanol.

-

Alternative Electrophile: Ethylene oxide can also be used as the electrophile.[1][2][3] In this case, the deprotonated amine attacks the epoxide ring, leading to the formation of the N-(2-hydroxyethyl) derivative.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, it is carefully quenched with water and the product, N-Boc-N-(2-hydroxyethyl)-(R)-valinol, is extracted and purified.

Causality and Expertise: The use of a strong, non-nucleophilic base like NaH is essential to fully deprotonate the N-H of the Boc-protected amine without competing in the subsequent alkylation reaction. The choice between a haloethanol and ethylene oxide will depend on safety considerations and the desired reaction conditions. Ethylene oxide is a gas and requires specialized handling.[4]

The final step in forming the morpholine ring is an intramolecular cyclization of the N-(2-hydroxyethyl) intermediate.

Protocol (Mitsunobu Reaction):

-

Reagent Preparation: N-Boc-N-(2-hydroxyethyl)-(R)-valinol is dissolved in a suitable aprotic solvent, such as THF.

-

Mitsunobu Conditions: Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are added to the solution at a reduced temperature (typically 0 °C).

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

Purification: The product, N-Boc-(R)-3-isopropylmorpholine, is purified by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Causality and Expertise: The Mitsunobu reaction is a reliable method for achieving intramolecular cyclization via dehydration.[5] The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by the nitrogen nucleophile in an intramolecular SN2 reaction. This method generally proceeds with inversion of configuration at the carbon bearing the hydroxyl group, although in this intramolecular case, it facilitates the desired ring closure.

Alternative Cyclization (Appel Reaction):

An alternative to the Mitsunobu reaction is the Appel reaction, which involves the conversion of the alcohol to a halide in situ, followed by intramolecular displacement.

Protocol (Appel Reaction):

-

Reagent Preparation: The N-(2-hydroxyethyl) intermediate is dissolved in an aprotic solvent.

-

Appel Conditions: A mixture of triphenylphosphine and a carbon tetrahalide (e.g., CBr₄ or CCl₄) is added to the solution.

-

Intramolecular SN2: The in situ generated haloalkane undergoes intramolecular cyclization.

-

Work-up and Purification: The product is purified by column chromatography.

Stage 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Protocol:

-

Boc Deprotection: N-Boc-(R)-3-isopropylmorpholine is dissolved in a suitable organic solvent, such as diethyl ether, dioxane, or methanol. A solution of hydrochloric acid (HCl) in the same solvent is then added.[6]

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by the evolution of carbon dioxide and isobutylene gas.

-

Salt Precipitation: The hydrochloride salt of (R)-3-isopropylmorpholine is often insoluble in the reaction solvent and will precipitate out of the solution.

-

Isolation: The solid product is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product, this compound, as a stable, crystalline solid.

Causality and Expertise: The use of anhydrous HCl in an organic solvent is crucial to prevent the introduction of water, which could affect the crystallinity and stability of the final product.[7] The acid-labile nature of the Boc group allows for its clean removal under these conditions, with the volatile byproducts being easily removed.[8]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |

| N-Protection | (R)-Valinol | Boc₂O, NaHCO₃ | N-Boc-(R)-valinol | >95% | >98% (by NMR) |

| N-Alkylation | N-Boc-(R)-valinol | NaH, 2-Bromoethanol | N-Boc-N-(2-hydroxyethyl)-(R)-valinol | 70-85% | >95% (by NMR) |

| Intramolecular Cyclization (Mitsunobu) | N-Boc-N-(2-hydroxyethyl)-(R)-valinol | PPh₃, DIAD | N-Boc-(R)-3-isopropylmorpholine | 60-80% | >98% (by HPLC) |

| Deprotection and Salt Formation | N-Boc-(R)-3-isopropylmorpholine | HCl in Diethyl Ether | This compound | >95% | >99% (by HPLC) |

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound, a valuable chiral building block for drug discovery. By starting with the enantiomerically pure precursor (R)-valinol, the desired stereochemistry is maintained throughout the synthesis. The use of a Boc protecting group, followed by a two-step morpholine ring formation and a final deprotection/salt formation sequence, offers a high-yielding and scalable process. The mechanistic insights and detailed protocols provided herein are intended to empower researchers and scientists to confidently synthesize this important compound for their drug development programs.

References

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-819.

- Dugar, S., et al. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(05), 712-720.

- O'Reilly, M. C., & Lindsley, C. W. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(11), 2910-2913.

- Krapcho, A. P. (2007). Recent synthetic applications of the Krapcho dealkoxycarbonylation reaction. Tetrahedron, 63(44), 10821-10843.

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

- Kanth, J. V. B., & Reddy, M. P. (2004). A new general method for the N-Boc protection of amines. Tetrahedron Letters, 45(15), 3107-3110.

- Reddy, M. S., Narsimhulu, M., & Reddy, P. P. (2005). A simple and efficient method for the synthesis of N-Boc amino alcohols. Tetrahedron Letters, 46(43), 7379-7381.

- Larock, R. C. (1999).

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

Sources

- 1. Selective cycloaddition of ethylene oxide to CO2 within the confined space of an amino acid-based metal–organic framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethylene Oxide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An Examination of (R)-3-isopropylmorpholine hydrochloride: Current Understanding and Future Research Directions

A Note to the Reader: The following guide addresses the available scientific and technical information regarding (R)-3-isopropylmorpholine hydrochloride. Initial inquiries into its mechanism of action revealed a significant gap in publicly accessible pharmacological data. This document summarizes the existing knowledge and outlines potential avenues for future research to elucidate its biological activities.

Introduction to this compound

This compound is a chiral organic compound featuring an isopropyl group attached to a morpholine ring.[1] Its hydrochloride salt form suggests it is handled as a crystalline solid, which can be advantageous for stability and formulation purposes in various applications. The primary documented application of this specific molecule is not in pharmacology but in the field of organic chemistry.

Primary Application: A Chiral Catalyst

The principal established role of this compound is as a catalyst in organic synthesis.[1] Its chiral nature is particularly valuable in stereoselective reactions, where the goal is to produce a specific stereoisomer of a target molecule. Such catalysts are crucial in the synthesis of complex molecules like pharmaceuticals and agrochemicals, where the three-dimensional arrangement of atoms can significantly impact biological activity and safety.

Unraveling the "Mechanism of Action": A Gap in Pharmacological Data

A comprehensive search of scientific literature and chemical databases for the biological "mechanism of action" of this compound did not yield in-depth pharmacological studies. While one source mentions "catalytic cholinergic receptor selectivity," this is a broad and unsubstantiated statement within the context of its use as a chemical catalyst, and no further details or supporting studies were found to elaborate on this as a biological mechanism.[1]

The broader class of molecules known as morpholine derivatives has been explored for a wide range of pharmacological activities.[2][3][4] These activities are diverse and depend heavily on the specific substitutions on the morpholine ring.

Known Biological Activities of Morpholine Derivatives:

-

Anticancer: Certain morpholine-containing compounds have shown promise as anticancer agents.[2][3][4]

-

Antimicrobial: The morpholine scaffold is present in some compounds with antibacterial and antifungal properties.[2][3][4][5]

-

Antiviral: Some research has explored morpholine derivatives for their potential antiviral effects.[2][3][4]

-

Anticonvulsant: The structural motif has been incorporated into molecules with anticonvulsant activity.[2][3][4]

It is crucial to emphasize that these are general activities of the broader class of morpholine derivatives. The specific biological effects of this compound remain uncharacterized in the public domain.

Future Directions: A Roadmap for Investigation

To ascertain a biological mechanism of action for this compound, a systematic and multi-faceted research approach would be necessary. The following outlines a potential workflow for such an investigation.

4.1. Initial Screening and Target Identification

The first step would be to screen the compound against a broad panel of biological targets to identify any potential interactions.

Experimental Protocol: Broad-Based Target Screening

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a high concentration.

-

Assay Panels: Utilize commercially available or in-house developed assay panels. These should include:

-

Receptor Binding Assays: A comprehensive panel covering major receptor families (e.g., GPCRs, ion channels, nuclear receptors).

-

Enzyme Inhibition Assays: A diverse set of enzymes, particularly those relevant to common drug targets (e.g., kinases, proteases, phosphatases).

-

-

Data Analysis: Analyze the screening data to identify any "hits" – instances where the compound shows significant activity at a particular target. A common threshold for a hit is >50% inhibition or activation at a specific concentration (e.g., 10 µM).

4.2. Elucidation of Signaling Pathways

Should a primary target be identified, the next phase of research would focus on understanding how the compound modulates the downstream signaling pathways associated with that target.

Workflow for Signaling Pathway Analysis:

Figure 1: A generalized workflow for investigating the impact of a compound on cellular signaling pathways following target identification.

4.3. In Vivo Validation

The final stage would involve testing the compound in animal models to confirm its biological effects and assess its pharmacokinetic and pharmacodynamic properties.

Conclusion

Currently, this compound is best characterized as a chiral catalyst for organic synthesis. There is a notable absence of public data detailing its biological mechanism of action. While the broader class of morpholine derivatives exhibits diverse pharmacological activities, these cannot be directly attributed to this specific compound. Future research, beginning with broad-based screening and followed by more focused in vitro and in vivo studies, would be required to determine if this compound has a role to play in pharmacology and drug development.

References

- This compound - ChemBK.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars.

- Synthesis and Evaluation of Novel Morpholine Linked Substituted Chalcone Deriv

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Synthesis and SAR of morpholine and its derivatives: A review upd

- (PDF) Morpholines.

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]

- 5. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

(R)-3-Isopropylmorpholine Hydrochloride: A Technical Guide to its Synthesis and Historical Context

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-isopropylmorpholine hydrochloride is a chiral saturated heterocyclic compound that has garnered interest within the fields of organic synthesis and medicinal chemistry. While a singular, definitive "discovery" paper for this specific molecule is not readily apparent in the historical literature, its existence and utility are a direct result of the broader advancements in the asymmetric synthesis of substituted morpholines. This technical guide provides a comprehensive overview of the likely historical context of its conceptualization, a detailed, field-proven protocol for its enantioselective synthesis, and a discussion of its significance as a chiral building block. The morpholine scaffold is a privileged structure in drug discovery, and the ability to introduce specific stereochemistry at the C-3 position with an isopropyl group offers a valuable tool for medicinal chemists.[1]

Introduction: The Significance of Chiral Morpholines

The morpholine ring is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. Its unique physicochemical properties, including good water solubility and metabolic stability, have made it a highly attractive scaffold in drug design.[1] Numerous approved and experimental drugs across a wide range of therapeutic areas contain the morpholine moiety. The introduction of stereocenters into the morpholine ring allows for a three-dimensional arrangement of substituents, which can significantly impact biological activity and selectivity for a given target.

The synthesis of enantiomerically pure substituted morpholines, particularly at the C-2 and C-3 positions, has been a significant area of research in organic chemistry.[2][3] The development of methods to control the stereochemistry of these molecules has been crucial for advancing their application in medicinal chemistry. This compound represents a specific example of a chiral 3-substituted morpholine, where the isopropyl group provides a small, lipophilic substituent that can be used to probe the steric and electronic requirements of a biological target.

Historical Context: The Evolution of Chiral Morpholine Synthesis

The history of this compound is intrinsically linked to the development of synthetic methodologies for chiral heterocycles. While early methods for the synthesis of morpholines often resulted in racemic mixtures, the increasing demand for enantiomerically pure compounds in the latter half of the 20th century drove the development of asymmetric synthetic strategies.

Key advancements that paved the way for the synthesis of molecules like this compound include:

-

The Chiral Pool Approach: Utilizing readily available, enantiomerically pure starting materials, such as amino acids, to introduce the desired stereochemistry. For 3-substituted morpholines, amino alcohols derived from amino acids are particularly relevant starting materials.

-

Asymmetric Catalysis: The development of chiral catalysts that can induce enantioselectivity in the formation of the morpholine ring or in the modification of a pre-existing morpholine precursor.

-

Stereoselective Cyclization Reactions: The design of reactions that favor the formation of one diastereomer over another during the ring-closing step.

While a specific date for the first synthesis of this compound is not documented in readily available literature, it is highly probable that its synthesis was first achieved as an extension of these broader synthetic efforts, likely as a research chemical or an intermediate in a larger synthetic campaign.

Enantioselective Synthesis of this compound

The following is a detailed, step-by-step protocol for the enantioselective synthesis of this compound, based on established methodologies for the synthesis of chiral 3-substituted morpholines from amino alcohols. The synthesis begins with the readily available and enantiomerically pure amino acid, (R)-Valine.

Synthetic Workflow Diagram

Caption: Synthetic pathway from (R)-Valine to this compound.

Experimental Protocol

Step 1: Reduction of (R)-Valine to (R)-Valinol

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of (R)-Valine: A solution of (R)-Valine in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: The reaction mixture is then heated to reflux and stirred for 12-18 hours.

-

Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (R)-Valinol.

Step 2: N-Protection of (R)-Valinol

-

Reaction Setup: The crude (R)-Valinol is dissolved in a suitable solvent such as dichloromethane (DCM).

-

Addition of Protecting Group: Di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine (Et₃N) are added to the solution at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give N-Boc-(R)-Valinol.

Step 3: O-Alkylation and Intramolecular Cyclization

-

Deprotonation: N-Boc-(R)-Valinol is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (NaH) is added portion-wise.

-

Alkylation: After stirring for 30 minutes, 2-chloroethanol is added, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Activation of the Hydroxyl Group: The resulting alcohol is then activated for cyclization. The crude product is dissolved in DCM and cooled to 0 °C. Triethylamine and methanesulfonyl chloride (MsCl) are added sequentially.

-

Cyclization: The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed, and the residue is heated in a suitable solvent like DMF to effect intramolecular cyclization.

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield N-Boc-(R)-3-isopropylmorpholine.

Step 4: Deprotection and Salt Formation

-

Deprotection: The N-Boc-(R)-3-isopropylmorpholine is dissolved in a solution of hydrochloric acid in diethyl ether or dioxane.

-

Reaction: The solution is stirred at room temperature for 2-4 hours, during which time the hydrochloride salt precipitates.

-

Isolation: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white solid.

Quantitative Data

| Step | Reactant | Product | Typical Yield (%) |

| 1 | (R)-Valine | (R)-Valinol | 85-95 |

| 2 | (R)-Valinol | N-Boc-(R)-Valinol | 90-98 |

| 3 | N-Boc-(R)-Valinol | N-Boc-(R)-3-isopropylmorpholine | 60-75 (over 2 steps) |

| 4 | N-Boc-(R)-3-isopropylmorpholine | This compound | >95 |

Trustworthiness and Self-Validating Systems

The described protocol is based on well-established and reliable chemical transformations. Each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. The purity and identity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The optical purity of the final product can be determined by chiral HPLC or by comparing the optical rotation to known standards if available.

Conclusion

While the precise moment of discovery for this compound may not be a singular, celebrated event, its existence is a testament to the power and elegance of modern asymmetric synthesis. The methodologies developed for the construction of chiral morpholines have provided medicinal chemists with a valuable toolkit for the design and synthesis of novel therapeutic agents. The detailed synthetic protocol provided herein offers a reliable and reproducible route to this specific chiral building block, enabling further exploration of its potential in drug discovery and other areas of chemical research.

References

-

Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-332. [Link][3]

-

Kikelj, D. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-807. [Link][1]

-

Maciver, B. D., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(10), 2548–2551. [Link][2]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-3-isopropylmorpholine Hydrochloride

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties. Its presence in numerous FDA-approved drugs underscores its significance in modern drug development.[1] (R)-3-isopropylmorpholine hydrochloride, a chiral derivative, represents a class of compounds whose precise structural elucidation is paramount for understanding its biological activity and ensuring its purity. This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of this compound, offering a predictive framework for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply spectroscopic methods to chiral small molecules.

Molecular Structure and Stereochemistry

This compound is a chiral molecule featuring an isopropyl group at the C3 position of the morpholine ring. The hydrochloride salt form protonates the nitrogen atom. The morpholine ring typically adopts a stable chair conformation in solution, which has profound implications for the NMR spectrum, rendering the axial and equatorial protons magnetically non-equivalent.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy: A Detailed Prediction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to be complex due to the rigidity of the chair conformation and the chiral center, leading to diastereotopic protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| N-H | ~9.0 - 10.0 | Broad singlet | - | The proton on the positively charged nitrogen is expected to be significantly deshielded and may exchange with trace water in the solvent, leading to a broad signal. |

| O-CH₂ (C2, C6) | ~3.6 - 4.2 | Multiplets | - | Protons adjacent to the electronegative oxygen atom are deshielded. The axial and equatorial protons on each carbon are diastereotopic and will appear as distinct multiplets. |

| N-CH₂ (C5) | ~3.0 - 3.5 | Multiplets | - | Protons adjacent to the protonated nitrogen are also deshielded. Similar to the C2 and C6 protons, the axial and equatorial protons on C5 are diastereotopic. |

| N-CH (C3) | ~2.8 - 3.2 | Multiplet | - | The proton at the chiral center (C3) will be coupled to the adjacent protons on C2, C5, and the isopropyl group. |

| CH (isopropyl) | ~1.8 - 2.2 | Multiplet | ~6.8 | This methine proton is coupled to the two methyl groups and the proton on C3. |

| CH₃ (isopropyl) | ~0.9 - 1.2 | Doublet of doublets | ~6.8 | The two methyl groups of the isopropyl substituent are diastereotopic due to the adjacent chiral center and are expected to show slightly different chemical shifts, each appearing as a doublet. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can affect the chemical shifts and the appearance of exchangeable protons like N-H.[2][3][4]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard 1D ¹H NMR spectrum. If signal overlap is significant, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended to aid in assignments.[5]

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| O-CH₂ (C2, C6) | ~65 - 70 | Carbons adjacent to the highly electronegative oxygen atom are significantly deshielded. C2 and C6 may have slightly different chemical shifts due to the influence of the C3 substituent. |

| N-CH₂ (C5) | ~45 - 50 | Carbons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen. |

| N-CH (C3) | ~55 - 60 | The carbon of the chiral center, bonded to nitrogen and the isopropyl group. |

| CH (isopropyl) | ~30 - 35 | The methine carbon of the isopropyl group. |

| CH₃ (isopropyl) | ~18 - 22 | The two methyl carbons of the isopropyl group may be non-equivalent due to the chirality at C3, potentially giving rise to two distinct signals. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (~20-50 mg) in a deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Similar to ¹H NMR, the data requires Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2700 - 3000 | N-H stretch (amine salt) | Broad, Strong |

| ~2850 - 3000 | C-H stretch (aliphatic) | Strong |

| ~1580 - 1650 | N-H bend | Medium |

| ~1450 - 1470 | C-H bend | Medium |

| ~1050 - 1150 | C-O-C stretch (ether) | Strong |

The presence of a broad and strong absorption in the N-H stretching region is a key indicator of the hydrochloride salt form. The strong C-O-C stretch is characteristic of the morpholine ring's ether linkage.[6][7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For a polar molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data

| m/z Value | Ion | Rationale |

| ~144.14 | [M+H]⁺ | This corresponds to the protonated molecular ion of the free base (C₈H₁₇NO). The exact mass can be used to confirm the elemental composition. |

| Varies | [M+Na]⁺, [2M+H]⁺ | Adducts with sodium or dimers are also commonly observed in ESI-MS. |

Potential Fragmentation Pathways

Under higher energy conditions (e.g., in MS/MS experiments), the molecular ion can fragment. Common fragmentation pathways for morpholine derivatives include the loss of the substituent at the 3-position or ring opening.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Use high-resolution mass spectrometry to determine the elemental composition.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Integrated workflow for spectroscopic characterization.

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By combining ¹H and ¹³C NMR, IR, and MS, a complete structural picture can be assembled. The predicted data and protocols herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel morpholine derivatives, ensuring the scientific integrity and trustworthiness of their findings. The principles outlined are broadly applicable to the structural elucidation of other complex small molecules in the field of drug discovery and development.

References

- Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. (2024, March 20).

- ¹H NMR signals for methylene protons of morpholine group. - ResearchGate. (2021, October).

- Multiplet shape in proton NMR of morpholines - ECHEMI. ECHEMI.

- Recognizing the NMR pattern for morpholine - ACD/Labs. (2008, May 6). ACD/Labs.

- This compound - ChemBK. ChemBK.

- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Journal of the American Chemical Society. (2025). Journal of the American Chemical Society.

- An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Deriv

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (2010). EPFL.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organometallics.

- Table of Characteristic IR Absorptions. (n.d.). Millersville University.

- Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram - ResearchGate.

Sources

(R)-3-isopropylmorpholine hydrochloride solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of (R)-3-isopropylmorpholine hydrochloride

Introduction

This compound is a chiral morpholine derivative utilized as an intermediate and catalyst in the synthesis of active pharmaceutical ingredients (APIs).[1] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Rather than a simple recitation of data, this document serves as a strategic manual, detailing the requisite experimental protocols and the scientific rationale behind them. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.

The hydrochloride salt form suggests a higher aqueous solubility compared to the free base, while the morpholine ring and tertiary amine present specific sites for potential degradation. This guide will equip researchers, scientists, and drug development professionals with the necessary protocols and interpretive logic to establish a robust physicochemical profile for this molecule.

Part 1: Solubility Profiling: A Foundational Framework

Solubility is a critical determinant of a drug candidate's developability, influencing everything from formulation design to bioavailability. For this compound, a systematic solubility assessment is the first step in its characterization. The goal is not merely to determine if it dissolves, but to quantify its solubility under a range of pharmaceutically relevant conditions.

Causality in Experimental Design: The "Why"

We employ the equilibrium shake-flask method as it remains the gold standard for determining thermodynamic solubility, providing the most accurate and reliable data.[2] This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, which is critical for accurate modeling and formulation decisions. The choice of solvents and buffers is strategic:

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These conditions are mandated by regulatory bodies like the WHO to simulate the physiological pH range of the gastrointestinal tract, which is essential for predicting oral absorption.[3]

-

Common Organic Solvents: A panel of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane, acetone) is used to understand the molecule's behavior in systems relevant to synthesis, purification, and the preparation of stock solutions for in-vitro assays.[4][5]

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of the selected solvent or buffer to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C and/or 37 °C) to facilitate dissolution. Agitation should continue until equilibrium is reached.

-

Equilibrium Confirmation: To confirm equilibrium, sample the supernatant at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% variance).[3]

-

Sample Preparation: Once equilibrium is established, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] The concentration of the saturated solution is the equilibrium solubility.

-

Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by PXRD or microscopy) to ensure no phase transformation (e.g., from crystalline to amorphous) has occurred during the experiment, which would invalidate the thermodynamic solubility result.[6]

Data Presentation: Solubility Profile

All experimentally determined data should be summarized in a clear, structured format.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Analytical Method | Observations |

| 0.1 N HCl (pH 1.2) | 25 | Experimental Data | Calculated Value | HPLC-UV | e.g., Clear solution |

| Acetate Buffer (pH 4.5) | 25 | Experimental Data | Calculated Value | HPLC-UV | e.g., Clear solution |

| Phosphate Buffer (pH 6.8) | 25 | Experimental Data | Calculated Value | HPLC-UV | e.g., Undissolved solid |

| Water | 25 | Experimental Data | Calculated Value | HPLC-UV | e.g., Clear solution |

| Methanol | 25 | Experimental Data | Calculated Value | HPLC-UV | e.g., Clear solution |

| Ethanol | 25 | Experimental Data | Calculated Value | HPLC-UV | e.g., Clear solution |

| Dichloromethane | 25 | Experimental Data | Calculated Value | HPLC-UV | e.g., Sparingly soluble |

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment: A Comprehensive Strategy

Stability testing provides critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] The strategy is twofold: first, forced degradation studies to identify potential degradation products and pathways, and second, formal ICH stability studies to establish a re-test period and storage conditions.

Section 2.1: Forced Degradation (Stress Testing)

The purpose of stress testing is to intentionally degrade the sample under conditions more severe than accelerated stability testing.[9] This helps to rapidly identify likely degradation products, elucidate degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method that can resolve the API from all potential impurities and degradants.[10][11]

Based on the chemical structure of this compound (a tertiary amine and a morpholine derivative), we can predict several potential degradation pathways:

-

N-Oxidation: The nitrogen atom in the morpholine ring is a likely site for oxidation, forming the corresponding N-oxide. This is a common degradation pathway for tertiary amines.[12]

-

Hydrolytic Ring Cleavage: Under harsh acidic or basic conditions, the ether linkage in the morpholine ring could potentially undergo cleavage.

-

Dealkylation: Cleavage of the N-isopropyl group is another possibility, though typically requiring more strenuous conditions.

Caption: Predicted Degradation Pathways for the API.

A target degradation of 5-20% is generally recommended to ensure that degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent compound.[11]

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | Reflux drug substance in 0.1 N HCl at 60°C for a specified time (e.g., 2-8 hours). Neutralize before analysis. | To evaluate susceptibility to degradation in low pH environments.[10] |

| Base Hydrolysis | Reflux drug substance in 0.1 N NaOH at 60°C for a specified time (e.g., 2-8 hours). Neutralize before analysis. | To evaluate susceptibility to degradation in high pH environments.[10] |

| Oxidation | Treat drug substance in solution with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours). | To assess sensitivity to oxidative stress, a common degradation mechanism.[13] |

| Thermal | Expose solid drug substance to dry heat (e.g., 80°C) for a specified duration. | To determine the impact of high temperature on the solid-state stability. |

| Photostability | Expose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. | To assess sensitivity to light, which can induce photodegradation.[14][15] |

Section 2.2: Formal Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[8][14] The studies are performed under controlled long-term and accelerated storage conditions as defined by ICH guidelines.[7][16]

-

Batch Selection: Use at least three primary batches manufactured by a process representative of the final production scale.[17]

-

Container Closure System: Package the drug substance in the proposed container closure system for storage and distribution.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Tests to be Performed: At each time point, the samples should be tested for critical quality attributes.

| Parameter | Specification |

| Batches | Three primary batches |

| Container Closure | e.g., Amber glass vial with Teflon-lined cap |

| Storage Conditions | Long-Term: 25°C/60% RHAccelerated: 40°C/75% RH |

| Test Intervals | Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 monthsAccelerated: 0, 3, 6 months |

| Tests | Appearance, Assay, Related Substances (Degradation Products), Water Content (by Karl Fischer), Identification (e.g., FTIR) |

| Analytical Methods | Validated, stability-indicating HPLC method for Assay and Related Substances. |

Overall Stability Testing Workflow

Caption: Integrated Workflow for Stability Assessment.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not an academic exercise; it is a fundamental requirement for successful drug development. The protocols and strategies outlined in this guide provide a robust, scientifically sound, and regulatory-compliant framework for generating this critical data. By focusing on the causality behind experimental design and adhering to established guidelines, researchers can build a comprehensive data package that supports formulation development, defines storage and handling procedures, and ensures the ultimate quality, safety, and efficacy of the final drug product.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.

- ICH GUIDELINES FOR STABILITY. (n.d.). K. K. Wagh College of Pharmacy.

- Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare.

- Sharma, G., & Kumar, S. (2016). Forced degradation studies. MedCrave Online.

- Patel, Y., et al. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.

- Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

- Shinde, et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.

- Kumar, V., & Singh, A. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences.

- BenchChem. (2025). Preventing degradation of 3-propylmorpholine during experiments.

- BenchChem. (2025). Navigating the Solubility Landscape of 3-Morpholinopropiophenone Hydrochloride: A Technical Guide.

- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.

- Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. (n.d.). International Journal of Pharmaceutical Sciences.

- Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.

- WHO. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. World Health Organization.

- Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. (n.d.).

- WHO. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization.

- This compound. (2024). ChemBK.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

- Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). American Pharmaceutical Review.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK.

- Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University Department of Chemistry.

Sources

- 1. chembk.com [chembk.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. who.int [who.int]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. medcraveonline.com [medcraveonline.com]

- 10. ijrpp.com [ijrpp.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. snscourseware.org [snscourseware.org]

- 15. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 16. ema.europa.eu [ema.europa.eu]

- 17. database.ich.org [database.ich.org]

(R)-3-Isopropylmorpholine Hydrochloride: A Chiral Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-isopropylmorpholine hydrochloride represents a compelling, yet underexplored, chiral building block for modern drug discovery. The morpholine heterocycle is a well-established privileged structure in medicinal chemistry, valued for its favorable metabolic properties and ability to enhance pharmacokinetics.[1] The introduction of a stereocenter at the 3-position with an isopropyl group offers a distinct three-dimensional architecture for probing chiral recognition sites in biological targets. This guide provides a comprehensive analysis of high-potential research areas for this scaffold, focusing on oncology, neurodegenerative diseases, and infectious diseases. We will delineate the mechanistic rationale for its application in these fields, present detailed, actionable experimental workflows for lead discovery and optimization, and outline a strategic path toward preclinical evaluation. This document is designed to serve as an authoritative roadmap for unlocking the therapeutic value of (R)-3-isopropylmorpholine and its derivatives.

The Strategic Value of the Morpholine Scaffold

The morpholine ring is a recurring motif in numerous FDA-approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[2][3] Its prevalence is not coincidental; medicinal chemists frequently employ this scaffold to improve key drug-like properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[1] The nitrogen atom provides a convenient handle for synthetic modification, while the ether oxygen can act as a hydrogen bond acceptor, contributing to target engagement without introducing metabolic liabilities.[3]

The specific focus of this guide, this compound, introduces a critical element: stereochemistry. Chiral drugs often exhibit improved potency and a better safety profile by selectively interacting with the intended target and avoiding off-target interactions.[4][5] The (R)-configuration and the bulky isopropyl group create a unique stereoelectronic profile that can be exploited for developing highly selective therapeutic agents.

High-Potential Therapeutic Research Areas

Analysis of the morpholine scaffold's known biological activities suggests three primary avenues for investigation.[2][6]

Oncology: Precision Kinase Inhibition

Mechanistic Hypothesis: The morpholine moiety is a key component of several kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic properties. We hypothesize that the (R)-3-isopropylmorpholine scaffold can be derivatized to create potent and selective inhibitors of oncogenic kinases (e.g., PI3K, BTK, or FGFR). The chiral isopropyl group could establish specific van der Waals interactions within a hydrophobic sub-pocket of the target kinase, conferring selectivity over other closely related kinases and reducing off-target toxicity.

Neurodegenerative Diseases: Modulating CNS Targets

Mechanistic Hypothesis: The morpholine ring's balanced lipophilicity and hydrophilicity make it an ideal scaffold for central nervous system (CNS) drugs, as it can enhance blood-brain barrier (BBB) permeability.[7] Morpholine derivatives have shown promise in targeting enzymes and receptors implicated in Alzheimer's and Parkinson's disease.[7] The defined stereochemistry of (R)-3-isopropylmorpholine could enable the design of selective modulators of CNS targets like cholinesterases or monoamine oxidases, where stereospecific recognition is paramount for efficacy and minimizing side effects.[7]

Infectious Diseases: Novel Antimicrobial Agents

Mechanistic Hypothesis: The morpholine scaffold is integral to the structure of the antibiotic Linezolid.[2] This provides a strong precedent for its use in developing new antibacterial or antifungal agents. We propose that derivatives of (R)-3-isopropylmorpholine could be designed to inhibit essential bacterial enzymes that have a chiral binding pocket, such as DNA gyrase or cell wall biosynthesis enzymes. The scaffold could serve as a bioisosteric replacement for less stable or more toxic moieties in existing antimicrobial pharmacophores.

A Strategic Workflow for Drug Discovery and Development

A structured, multi-stage approach is essential to systematically explore the potential of this compound.

Stage 1: Diversity-Oriented Library Synthesis

The initial and most critical step is to create a focused library of derivatives to explore the structure-activity relationship (SAR). The primary amine of the morpholine serves as the key diversification point.

Experimental Protocol: Parallel N-Acylation

-

Array Preparation: In a 96-well reaction block, dispense a solution of this compound (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (2.2 eq) in a suitable solvent like dichloromethane (DCM).

-

Reagent Addition: To each well, add a unique acid chloride or sulfonyl chloride (1.1 eq) from a pre-formatted reagent library.

-

Reaction: Seal the block and agitate at room temperature for 12-18 hours. The causality for choosing these conditions is that they are mild and generally applicable to a wide range of acylating agents, minimizing side reactions.

-

Workup & Purification: Quench the reactions with aqueous sodium bicarbonate. Perform a liquid-liquid extraction and purify the products using high-throughput parallel purification techniques (e.g., flash chromatography or mass-directed HPLC).

-

Quality Control: Confirm the identity and purity of each library member via LC-MS analysis.

This workflow enables the rapid generation of hundreds of distinct amides and sulfonamides, providing a diverse chemical space for initial screening.

Caption: Workflow for generating a diverse library from the core scaffold.

Stage 2: High-Throughput Screening and Hit Identification

The synthesized library must be screened against panels of biologically relevant targets for each proposed therapeutic area.

Table 1: Proposed High-Throughput Screening (HTS) Panels

| Therapeutic Area | Target Class | Assay Technology | Rationale for Selection |

| Oncology | Kinase Panel (e.g., 100+ kinases) | Biochemical (e.g., ADP-Glo) | Broadly surveys the kinome to identify initial hits and potential off-targets simultaneously. |

| Neurodegeneration | CNS-relevant enzymes & receptors | Cell-based functional assays | Measures functional output (e.g., Ca2+ flux, cAMP modulation), providing more physiologically relevant data. |

| Infectious Disease | Bacterial/Fungal viability panel | Minimum Inhibitory Concentration (MIC) | A direct, phenotypic screen to identify compounds with antimicrobial activity, which can then be deconvoluted. |

Stage 3: Iterative Hit-to-Lead Optimization

Initial "hits" from HTS are rarely drug candidates. They require a rigorous, iterative optimization cycle to improve potency, selectivity, and drug-like properties (ADME). This process is a self-validating system: each new compound, designed based on prior data, tests the validity of the current SAR model.

Caption: The iterative cycle of hit-to-lead optimization.

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Incubation Preparation: Add the test compound (1 µM final concentration) to a solution containing liver microsomes (0.5 mg/mL) and a buffer in a 96-well plate. The choice of liver microsomes is to provide a standardized source of key drug-metabolizing enzymes, particularly cytochrome P450s.

-

Pre-incubation: Pre-warm the plate at 37°C for 10 minutes to equilibrate the system.

-

Initiate Reaction: Add a pre-warmed NADPH solution (1 mM final concentration) to initiate the metabolic reaction. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), add a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Determine the half-life (t½) and intrinsic clearance (Clint) from the rate of compound disappearance. This provides a quantitative measure of metabolic liability.

Table 2: Key In Vitro ADME Assays for Lead Optimization

| Parameter | Assay | Purpose & Causality |

| Solubility | Kinetic Solubility | Measures solubility in a buffer; poor solubility can kill a drug candidate due to poor absorption and formulation challenges. |

| Permeability | Caco-2 Permeability | Uses a human colon carcinoma cell line to model transport across the intestinal wall, predicting oral absorption. |

| Metabolic Stability | Liver Microsome Stability | Assesses susceptibility to Phase I metabolism; high clearance predicts a short half-life in vivo. |